molecular formula C9H15ClN2 B7766068 (3-Propan-2-ylanilino)azanium;chloride

(3-Propan-2-ylanilino)azanium;chloride

Cat. No.: B7766068
M. Wt: 186.68 g/mol
InChI Key: BYJCRUCIXAVEBY-UHFFFAOYSA-N
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Description

“(3-Propan-2-ylanilino)azanium;chloride” is a quaternary ammonium salt characterized by an anilino group (a benzene ring with an amino substituent) modified with a propan-2-yl (isopropyl) group at the 3-position. The azanium (NH₃⁺) center is stabilized by a chloride counterion.

Key structural features:

  • Anilino core: A benzene ring with an NH group.
  • 3-Propan-2-yl substituent: Introduces steric bulk and lipophilicity.
  • Azanium chloride: A positively charged ammonium ion paired with chloride.

Properties

IUPAC Name

(3-propan-2-ylanilino)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-7(2)8-4-3-5-9(6-8)11-10;/h3-7,11H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJCRUCIXAVEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium;chloride ()

Structural Differences :

  • Phenothiazine ring: A tricyclic aromatic system with sulfur and nitrogen atoms, absent in the target compound.
  • Substituents: A propan-2-yl group linked to a phenothiazine moiety instead of a simple anilino group.

Physical Properties :

  • Molecular Weight : ~298.85 g/mol (vs. ~212.7 g/mol for the target compound).
  • LogP: Likely higher due to the phenothiazine’s extended aromaticity, enhancing membrane permeability.
  • Hydrogen Bonding: Two hydrogen bond donors (vs.

[2-(2,6-Dimethylanilino)-2-oxoethyl]-di(propan-2-yl)azanium chloride ()

Structural Differences :

  • 2,6-Dimethylanilino group: Methyl groups at the 2- and 6-positions create steric hindrance, unlike the single 3-propan-2-yl substituent in the target compound.
  • Oxoethyl chain: A ketone-containing ethyl bridge between the anilino and ammonium groups, absent in the target.

Physical Properties :

  • Molecular Weight : 298.8 g/mol (higher due to the oxoethyl chain and additional methyl groups).
  • Rotatable Bonds : Five (vs. three in the target), increasing conformational flexibility.
  • Hydrogen Bonding: Two donors and two acceptors (similar to the target), but the ketone introduces additional polarity.

Benzyl-[3-(diethylazaniumyl)propyl]-[2-(2-methylanilino)-2-oxoethyl]azanium;dichloride ()

Structural Differences :

  • Benzyl and diethyl groups: Introduce aromatic and branched alkyl substituents, contrasting with the target’s isopropyl-anilino system.
  • Dichloride counterion : Two chloride ions (vs. one in the target), altering ionic strength and solubility.

Physical Properties :

  • Molecular Weight : Likely >350 g/mol due to the benzyl and propyl chains.
  • Charge Distribution : Two ammonium centers increase water solubility but may reduce lipid bilayer penetration.

Data Table: Comparative Analysis

Property Target Compound Phenothiazine Derivative 2,6-Dimethylanilino Analog Dichloride Derivative
Molecular Weight (g/mol) ~212.7 ~298.85 298.8 >350
Hydrogen Bond Donors 1 2 2 2
LogP (Predicted) ~2.1 ~3.5 ~2.8 ~1.9
Key Substituents 3-Propan-2-yl anilino Phenothiazine + propan-2-yl 2,6-Dimethylanilino + oxoethyl Benzyl + diethylpropyl
Applications Synthetic intermediate Bioactive compound Local anesthetic analog Surfactant/Chromatography

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